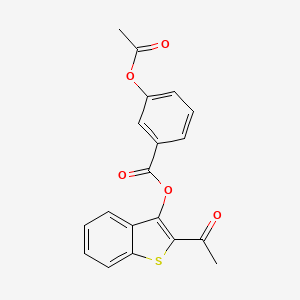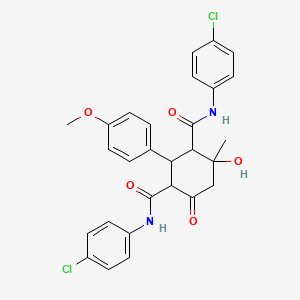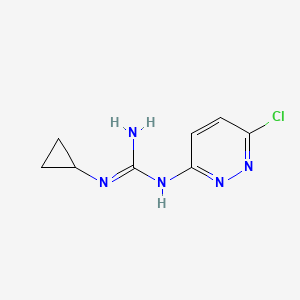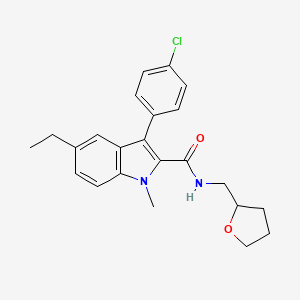![molecular formula C23H17N7S B10868875 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-benzyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10868875.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-benzyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Benzotriazol-1-ylmethyl (5-benzyl-5H-[1,2,4]triazin[5,6-b]indol-3-yl) sulfide is a complex organic compound that combines the structural features of benzotriazole, triazinoindole, and sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl (5-benzyl-5H-[1,2,4]triazin[5,6-b]indol-3-yl) sulfide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazole moiety, followed by the introduction of the triazinoindole structure. The final step involves the formation of the sulfide linkage.
-
Preparation of Benzotriazole Moiety:
- Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
- Reaction conditions: Acidic medium, low temperature.
-
Formation of Triazinoindole:
- The triazinoindole structure can be synthesized by the condensation of an appropriate indole derivative with a triazine precursor.
- Reaction conditions: Elevated temperature, presence of a catalyst.
-
Formation of Sulfide Linkage:
- The final step involves the reaction of the benzotriazole and triazinoindole intermediates with a sulfur source, such as thiourea or elemental sulfur.
- Reaction conditions: Mild heating, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazol-1-ylmethyl (5-benzyl-5H-[1,2,4]triazin[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:
-
Oxidation:
- The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxide, sulfone.
-
Reduction:
- The compound can be reduced to remove the sulfide linkage, potentially using reducing agents like lithium aluminum hydride.
- Major products: Reduced benzotriazole and triazinoindole derivatives.
-
Substitution:
- The benzotriazole moiety can undergo nucleophilic substitution reactions.
- Common reagents: Halides, nucleophiles.
- Major products: Substituted benzotriazole derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Halides, amines.
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylmethyl (5-benzyl-5H-[1,2,4]triazin[5,6-b]indol-3-yl) sulfide has several scientific research applications:
-
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in various chemical reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetic properties and potential drug delivery applications.
-
Industry:
- Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
- Investigated for its potential use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-benzyl-5H-[1,2,4]triazin[5,6-b]indol-3-yl) sulfide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through:
-
Enzyme Inhibition:
- The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Example: Inhibition of proteases or kinases.
-
Receptor Binding:
- It can bind to cellular receptors, modulating signal transduction pathways.
- Example: Interaction with G-protein coupled receptors.
-
DNA Intercalation:
- The compound can intercalate into DNA, disrupting replication and transcription processes.
- Example: Potential anticancer activity through DNA damage.
Comparison with Similar Compounds
- 1H-1,2,3-Benzotriazole derivatives.
- Triazinoindole derivatives.
- Sulfide-containing organic compounds.
Uniqueness:
- The combination of benzotriazole, triazinoindole, and sulfide groups in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Its structural complexity allows for diverse reactivity and potential applications in various fields.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C23H17N7S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5-benzyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C23H17N7S/c1-2-8-16(9-3-1)14-29-19-12-6-4-10-17(19)21-22(29)24-23(27-26-21)31-15-30-20-13-7-5-11-18(20)25-28-30/h1-13H,14-15H2 |
InChI Key |
HJLIPRMIQRRVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCN5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
![5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B10868811.png)

![N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10868824.png)
![methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B10868825.png)

![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868845.png)
![ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10868853.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide](/img/structure/B10868855.png)
![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)
